molecular formula C16H18FN3O3 B2742684 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-12-6

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2742684
CAS No.: 921836-12-6
M. Wt: 319.336
InChI Key: GJRLTMKESJALBN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a fluorophenyl group, a methoxy group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene and a suitable leaving group.

    Methoxylation: The methoxy group can be added through a methylation reaction using methanol and a strong base such as sodium hydride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with isobutylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2-methylpropylamine
  • 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group, methoxy group, and carboxamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10(2)9-18-16(22)15-13(23-3)8-14(21)20(19-15)12-6-4-11(17)5-7-12/h4-8,10H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRLTMKESJALBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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